

calcium plumbate pigment chemical composition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium plumbate*

Cat. No.: *B1143869*

[Get Quote](#)

An In-depth Technical Guide to **Calcium Plumbate** Pigment

Introduction

Calcium plumbate is an inorganic compound that has been historically significant as an anti-corrosive pigment, particularly in primers for iron and steel surfaces. First prepared by G. Kassner in 1894, its value as a paint pigment was not fully realized until the mid-20th century. [1][2] It offers corrosion protection through a combination of basic and oxidizing properties, enabling the passivation of both anodic and cathodic sites on a metal substrate.[2][3] This guide provides a detailed overview of its chemical composition, synthesis, properties, and mechanism of action as a corrosion inhibitor.

Chemical Composition and Structure

The chemical composition of **calcium plumbate** is most commonly represented as **dicalcium plumbate** (IV), with the chemical formula Ca_2PbO_4 . [1][4][5][6] From an inorganic chemistry perspective, it is a mixed-metal oxide, specifically a salt containing the plumbate anion (PbO_4^{4-}) where lead is in the +4 oxidation state. [1] The structure consists of a three-dimensional network of edge-sharing PbO_6 octahedra, with calcium ions (Ca^{2+}) situated within this network. [1]

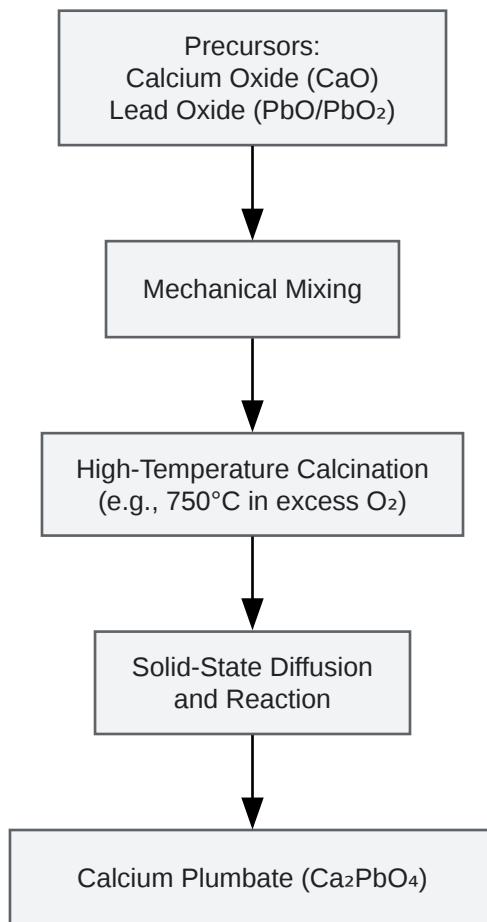
Alternative formulae such as CaO_3Pb and $2\text{CaO}\cdot\text{PbO}_2$ have also been used in literature, highlighting its structural relationship to other lead pigments like red lead ($2\text{PbO}\cdot\text{PbO}_2$). [2][4]

Physicochemical Properties

The key physical and chemical properties of **calcium plumbate** are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	<chem>Ca2PbO4</chem>	[1][4][5][6]
Alternative Formulae	<chem>CaO3Pb</chem> , <chem>2CaO·PbO2</chem>	[2][4]
CAS Number	12013-69-3 (for <chem>Ca2PbO4</chem>)	[1][4][5][7]
Molecular Weight	351.35 g/mol	[1][5]
Appearance	Orange-brown orthorhombic crystals or a white solid	[7][8]
Density	5.71 g/cm ³	[5][7][8]
Melting Point	Decomposes. Undergoes a peritectic reaction at 980 ± 2°C, decomposing into solid calcium oxide (CaO) and a liquid phase.	[1][5][7]
Water Solubility	Insoluble in water; decomposed by hot water. Extraction with cold water yields ~0.5% soluble matter, primarily calcium hydroxide.	[2][5]
Acid Solubility	Soluble in acids, with decomposition.	[5]

Experimental Protocols: Synthesis of Calcium Plumbate


Calcium plumbate can be synthesized through several routes, primarily conventional solid-state reactions and more recently, sol-gel methodologies.

Solid-State Reaction

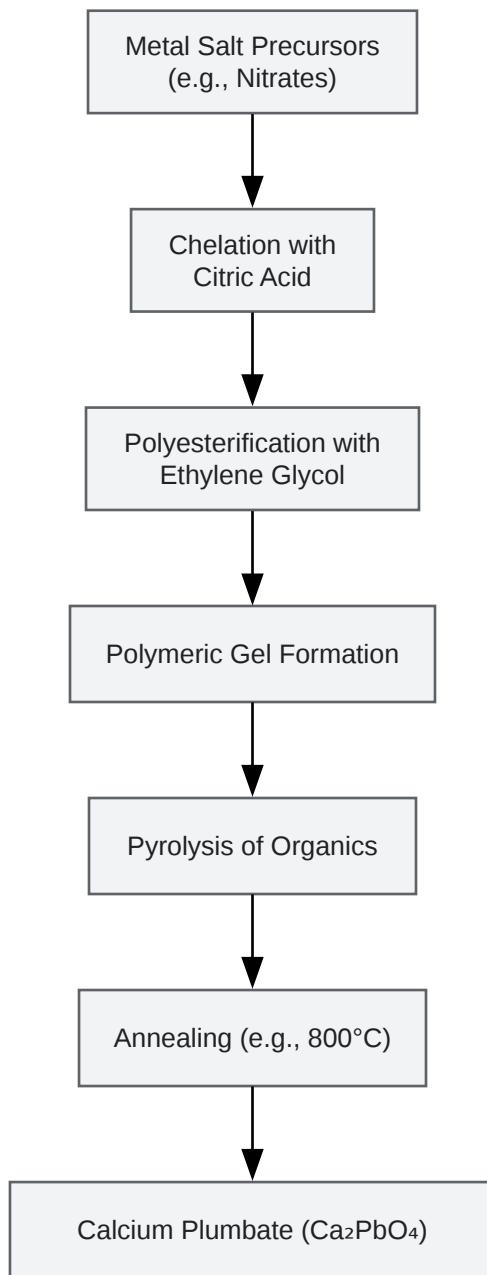
This is the conventional method for producing **calcium plumbate**.

Methodology:

- Precursors: High-purity calcium oxide (CaO) and lead(II) oxide (PbO) or lead(IV) oxide (PbO₂) are used as starting materials.[\[1\]](#)
- Mixing: The reactants are intimately mixed in the stoichiometric ratio (2 moles of CaO to 1 mole of PbO₂).
- Calcination: The mixture is heated to elevated temperatures, typically with the reaction rate increasing significantly at 750°C.[\[1\]](#) The calcination is performed in an oxidizing atmosphere (e.g., in the presence of excess oxygen) to ensure the lead remains in the +4 oxidation state.[\[4\]](#)
- Reaction: During heating, the diffusion of ions through the solid state leads to the formation of single-phase Ca₂PbO₄.[\[1\]](#)
 - Reaction Equation: 2CaO + PbO₂ → Ca₂PbO₄ (using PbO₂)
 - Reaction Equation: 2CaO + PbO + ½O₂ → Ca₂PbO₄ (using PbO)
- Cooling and Milling: After the reaction is complete, the product is cooled, and may be milled to achieve the desired particle size for pigment applications.

[Click to download full resolution via product page](#)

Caption: Workflow for the solid-state synthesis of **calcium plumbeate**.

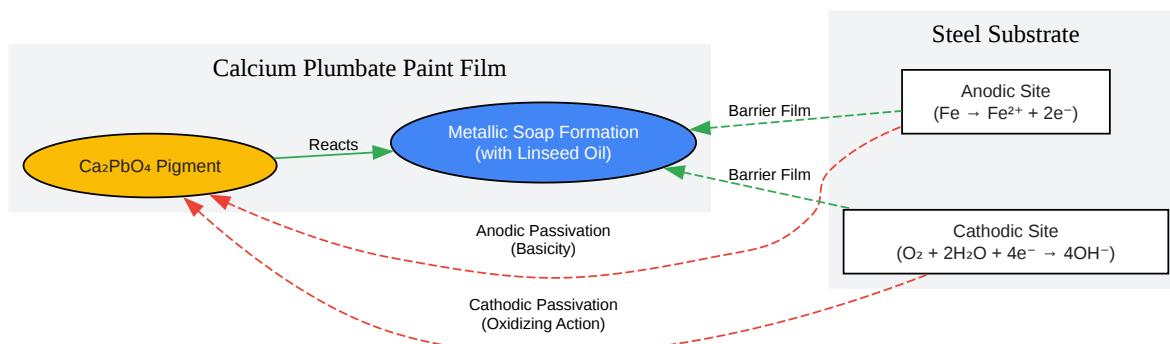

Sol-Gel Method (Pechini Route)

Sol-gel synthesis offers a lower-temperature route to produce fine, homogenous particles.

Methodology:

- Precursor Solution: Metal salts (e.g., lead nitrate, calcium nitrate) are dissolved in a suitable solvent.
- Chelation: A chelating agent, such as citric acid, is added to the solution. The citric acid forms stable complexes (chelates) with the calcium and lead cations.

- Polymerization: A polyhydroxy alcohol, such as ethylene glycol, is added. Upon heating, this initiates a polyesterification reaction between the citric acid and ethylene glycol, forming a polymeric resin. The metal chelates become entrapped within this polymer network.
- Gel Formation: Continued heating evaporates the solvent, increasing the viscosity of the solution until a transparent, homogenous gel is formed.
- Pyrolysis: The gel is heated to a higher temperature (e.g., 300-400°C) to burn off the organic polymer resin.
- Calcination: The resulting precursor powder is then annealed at a specific temperature (e.g., 800°C for 2 hours) to crystallize the single-phase Ca_2PbO_4 .^[6] This method can produce the desired phase at lower temperatures and shorter durations compared to the solid-state reaction.^[6]


[Click to download full resolution via product page](#)

Caption: Workflow for the sol-gel synthesis of **calcium plumbate**.

Mechanism of Corrosion Inhibition

Calcium plumbate functions as a mixed corrosion inhibitor, meaning it passivates both the anodic and cathodic regions that form on a steel surface during the corrosion process.^{[2][3]} This dual-action protection distinguishes it from many other anti-corrosive pigments.^[2]

- Anodic Inhibition: The high basicity, provided by the calcium oxide component, is believed to confer strong anodic inhibition.[2] At anodic sites (where iron oxidation occurs: $\text{Fe} \rightarrow \text{Fe}^{2+} + 2\text{e}^-$), the pigment can neutralize acidity and promote the formation of a stable, passive layer of iron oxides, thus stifling the corrosion reaction.
- Cathodic Inhibition: At cathodic sites (where oxygen reduction occurs: $\text{O}_2 + 2\text{H}_2\text{O} + 4\text{e}^- \rightarrow 4\text{OH}^-$), the plumbate ion acts as an oxidizing agent. This helps to passivate the surface, slowing down the cathodic reaction rate.[2][3]
- Film Formation: In oil-based paints, **calcium plumbate** reacts with the linseed oil vehicle to form metallic soaps (lead and calcium carboxylates).[2][9] This interaction contributes to the formation of a durable, tough, and water-resistant paint film with excellent adhesion, further protecting the substrate.[2]

[Click to download full resolution via product page](#)

Caption: Corrosion inhibition mechanism of **calcium plumbate** on steel.

Conclusion

Calcium plumbate is a well-characterized inorganic pigment with a specific chemical composition of Ca_2PbO_4 . Its utility as an anti-corrosive agent stems from a unique combination of chemical properties that allow it to inhibit both anodic and cathodic corrosion reactions while contributing to the formation of a durable protective film. While its use has been restricted due

to the toxicity of lead compounds, the study of its synthesis and mechanisms provides valuable insight into the design of effective corrosion inhibitors.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CALCIUM PLUMBATE | 12013-69-3 | Benchchem [benchchem.com]
- 2. emerald.com [emerald.com]
- 3. emerald.com [emerald.com]
- 4. Calcium plumbate - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. CALCIUM PLUMBATE CAS#: 12013-69-3 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. usbr.gov [usbr.gov]
- To cite this document: BenchChem. [calcium plumbate pigment chemical composition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143869#calcium-plumbate-pigment-chemical-composition\]](https://www.benchchem.com/product/b1143869#calcium-plumbate-pigment-chemical-composition)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com